molecular formula C22H18ClN3OS B11340637 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B11340637
M. Wt: 407.9 g/mol
InChI Key: ZSIZQXREVSKOSJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of acetamide derivatives featuring a pyridine core substituted with a 4-chlorophenyl group, a cyano moiety, and a sulfanylacetamide side chain. The phenethyl group on the acetamide nitrogen distinguishes it from other analogs. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions, as seen in related syntheses (e.g., refluxing with sodium acetate in ethanol) .

Properties

Molecular Formula

C22H18ClN3OS

Molecular Weight

407.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H18ClN3OS/c23-19-9-6-17(7-10-19)20-11-8-18(14-24)22(26-20)28-15-21(27)25-13-12-16-4-2-1-3-5-16/h1-11H,12-13,15H2,(H,25,27)

InChI Key

ZSIZQXREVSKOSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyanopyridinyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorophenyl-3-cyanopyridine.

    Thioether formation: The cyanopyridinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide formation: Finally, the sulfanyl intermediate is reacted with 2-phenylethylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Affecting gene expression: Altering the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:
  • N-(2,5-Dimethylphenyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (): Differences: Incorporates a trifluoromethyl group at the pyridine 4-position and a 2,5-dimethylphenyl acetamide substituent. Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl group may sterically hinder interactions compared to the phenethyl group in the main compound .
  • 2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide (): Differences: Features a 4-ethoxy-3-methoxyphenyl group on the pyridine ring and a 2,6-dimethylphenyl acetamide. Impact: The methoxy and ethoxy groups improve solubility but may reduce membrane permeability compared to the chloro substituent in the main compound .
Table 1: Substituent Effects on Key Properties
Compound Pyridine Substituents Acetamide Substituent Key Properties Influenced
Main Compound 4-Cl, 3-CN 2-Phenylethyl Balance of lipophilicity and bulk
Compound 4-CF₃, 3-CN, 4-Cl 2,5-Dimethylphenyl Enhanced metabolic stability
Compound 4-(4-Ethoxy-3-MeO), 6-Ph, 3-CN 2,6-Dimethylphenyl Increased solubility

Crystallographic and Conformational Insights

  • N-Substituted 2-Arylacetamides (): Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, with dihedral angles between aromatic rings ranging from 42° to 77°, influencing packing and solubility .
  • 2-[(Pyrimidin-2-yl)sulfanyl]-N-phenylacetamide Analogs (): Pyrimidine and benzene rings inclined at 42–67°, compared to ~54–77° in dichlorophenyl analogs, suggesting variable steric effects .

Biological Activity

The compound 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₁H₂₃ClN₂OS
  • Molecular Weight : 384.94 g/mol

Structural Features :

  • The presence of a sulfanyl group enhances the lipophilicity of the compound, which is crucial for membrane permeability.
  • The 4-chlorophenyl and 3-cyanopyridinyl substituents are believed to contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on N-substituted phenyl derivatives identified that halogenated compounds, particularly those with a chlorophenyl moiety, showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundModerateLowModerate

Anticancer Potential

In vitro studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Sulfanyl Group : Enhances interaction with cellular targets.
  • Chlorophenyl Substituent : Increases lipophilicity, aiding in membrane penetration.
  • Cyanopyridine Moiety : Contributes to the compound's ability to bind to biological targets effectively.

Study 1: Antimicrobial Screening

A comprehensive screening of several N-substituted acetamides demonstrated that compounds with similar structures to our target compound showed varying degrees of effectiveness against microbial pathogens. The study indicated that modifications on the aromatic rings significantly influenced antimicrobial potency .

Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, derivatives of acetamides were tested against breast cancer cell lines. Results suggested that compounds with a similar scaffold exhibited promising cytotoxic effects, leading researchers to propose further exploration into their mechanisms of action and potential clinical applications .

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